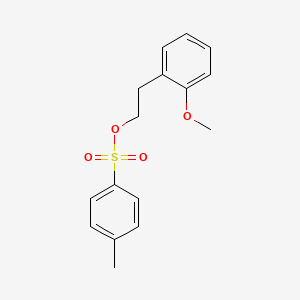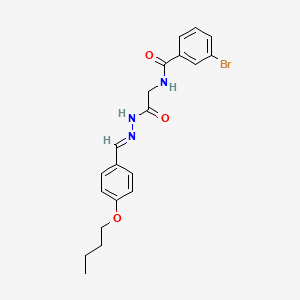
Adipic acid, dipiperidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipic acid, dipiperidide is a derivative of adipic acid, which is an important industrial dicarboxylic acid. Adipic acid is primarily used in the production of nylon-66, but its derivatives, such as this compound, have unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adipic acid, dipiperidide can be synthesized through the reaction of adipic acid with piperidine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxyl groups of adipic acid and the amine groups of piperidine. Common dehydrating agents include thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of piperidine to a solution of adipic acid in the presence of a dehydrating agent. The reaction mixture is then heated to promote the formation of the dipiperidide derivative. The product is purified through recrystallization or distillation to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Adipic acid, dipiperidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Adipic acid and other carboxylic acids.
Reduction: Piperidine and other amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Adipic acid, dipiperidide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its amide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of adipic acid, dipiperidide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes. The compound can also participate in metabolic pathways involving amide hydrolysis, leading to the release of adipic acid and piperidine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid: The parent compound, primarily used in nylon production.
Adipic acid dihydrazide: Another derivative with applications in polymer chemistry.
Hexanedioic acid: A similar dicarboxylic acid with different functional groups.
Uniqueness
Adipic acid, dipiperidide is unique due to its amide functionality, which imparts different chemical reactivity and potential applications compared to other adipic acid derivatives. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
22422-60-2 |
|---|---|
Formule moléculaire |
C16H28N2O2 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
1,6-di(piperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2 |
Clé InChI |
VPCILASWBQVVJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010555.png)




![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)

![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12010600.png)
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)

![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
